molecular formula C32H40ClNO2 B8464117 4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride CAS No. 43076-44-4

4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride

Cat. No.: B8464117
CAS No.: 43076-44-4
M. Wt: 506.1 g/mol
InChI Key: IIYRCIWQBYASFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride is a butyrophenone derivative, a class of compounds known for their neuroleptic and antipsychotic properties. Structurally, it features a tert-butyl group at the 4' position of the aromatic ring and a piperidino moiety substituted with an alpha-hydroxy-alpha-phenylbenzyl group. This combination likely enhances its lipophilicity, influencing blood-brain barrier penetration and dopamine receptor affinity .

Properties

CAS No.

43076-44-4

Molecular Formula

C32H40ClNO2

Molecular Weight

506.1 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butan-1-one;chloride

InChI

InChI=1S/C32H39NO2.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3;1H

InChI Key

IIYRCIWQBYASFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[NH+]2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-]

Origin of Product

United States

Biological Activity

4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride, commonly referred to as terfenadone, is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of terfenadone is C32H39NOC_{32}H_{39}NO, characterized by a butyrophenone core structure with a piperidine moiety. The presence of the tert-butyl group and the hydroxyphenyl substituent contributes to its pharmacological profile.

Terfenadone exhibits various biological activities, primarily through its interaction with neurotransmitter receptors. It is known to act as an antagonist at certain histamine receptors, which contributes to its antihistaminic properties. Additionally, its piperidine structure allows it to interact with central nervous system (CNS) pathways.

Biological Activity

The biological activity of terfenadone can be summarized as follows:

  • Antihistaminic Activity : Terfenadone shows potent antihistamine effects, making it effective in treating allergic reactions and conditions such as rhinitis and urticaria. It competes with histamine for binding sites on H1 receptors, thus inhibiting histamine-mediated responses.
  • Antiallergic Properties : The compound has demonstrated antiallergic effects in various animal models, indicating its potential use in managing allergic disorders.
  • Bronchodilatory Effects : Research indicates that terfenadone may have bronchodilator properties, which can be beneficial for patients with asthma or chronic obstructive pulmonary disease (COPD).

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of terfenadone:

  • Efficacy in Allergic Models :
    • A study conducted on animal models demonstrated that terfenadone significantly reduced symptoms associated with allergic reactions compared to control groups. The compound was administered at various dosages, showing a dose-dependent response in alleviating symptoms such as sneezing and nasal congestion.
  • Comparison with Other Antihistamines :
    • In a comparative study with other antihistamines, terfenadone exhibited similar efficacy but with a favorable side effect profile. This suggests its potential advantage in clinical settings where side effects are a concern.
  • Bronchodilation Study :
    • Another research focused on the bronchodilatory effects of terfenadone found that it significantly improved airflow in subjects with induced bronchoconstriction, providing evidence for its application in respiratory conditions.

Data Tables

Activity Effectiveness Mechanism
AntihistaminicHighH1 receptor antagonism
AntiallergicModerateInhibition of allergen-induced responses
BronchodilationSignificantRelaxation of bronchial smooth muscle

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride and related butyrophenones:

Compound Name Molecular Formula Key Structural Features Pharmacological Profile Clinical/Experimental Use References
This compound Not explicitly provided - 4'-tert-butyl group
- Piperidino with alpha-hydroxy-alpha-phenylbenzyl substituent
Presumed D2 antagonist (inferred from analogs); lipophilicity may enhance CNS penetration Likely experimental neuroleptic (no direct clinical data)
Haloperidol C21H23ClFNO2 - 4'-fluoro group
- 4-(p-chlorophenyl)-4-hydroxypiperidino
High D2 affinity; used for schizophrenia, acute psychosis FDA-approved antipsychotic
Trifluperidol Hydrochloride C22H23F4NO2·HCl - 4-fluoro group
- 4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino
Potent antipsychotic; higher potency than haloperidol in animal models Limited clinical use due to extrapyramidal side effects
Cloroperone Hydrochloride C22H23ClFNO2·HCl - 4-fluorophenyl
- 4-(4-chlorobenzoyl)piperidino
Anxiolytic and neuroleptic properties; moderate D2 antagonism Investigational use for anxiety disorders
Methylperone Hydrochloride C16H22FNO·HCl - 4-fluoro group
- 4-(4-methylpiperidino)
Sedative and antipsychotic effects; lower potency than haloperidol Primarily used in research settings
Timiperone C22H24FN3OS - 4-fluoro group
- 4-(2-thioxo-1-benzimidazolinyl)piperidino
Long-acting antipsychotic; binds D2 and serotonin receptors Marketed in Japan for schizophrenia (brand: Tolopelon®)

Key Structural and Functional Insights

The alpha-hydroxy-alpha-phenylbenzyl substituent introduces a chiral center, which could influence stereoselective interactions with dopamine receptors, akin to fexofenadine’s stereospecific H1 antagonism .

Metabolism and Toxicity: Haloperidol undergoes hepatic metabolism to reduced haloperidol, while trifluperidol’s trifluoromethyl group may slow metabolic degradation . The tert-butyl group in the target compound could similarly impede oxidation, extending half-life. Methylperone’s toxicity profile includes teratogenicity in rabbits at 195 mg/kg, suggesting structural features (e.g., methylpiperidino) may contribute to off-target effects .

Clinical Relevance: Haloperidol remains a gold standard for psychosis due to its predictable efficacy, whereas the target compound’s bulky substituents may reduce extrapyramidal side effects—a common issue with rigid D2 antagonists .

Preparation Methods

Reduction of 4-[4-(α-Hydroxy-α-phenylbenzyl)piperidino]-4'-tert-butylbutyrophenone

Procedure (Adapted from Example 4, Patent):

  • Starting Material : 8.0 g (0.0143 mol) of 4-[4-(α-(p-tert-butylphenyl)-α-hydroxybenzyl)piperidino]-4'-tert-butylbutyrophenone hydrochloride is dissolved in 50 mL methanol.

  • Base Addition : 0.9 g (10% molar excess) potassium hydroxide in methanol is added.

  • Reduction : 1.54 g potassium borohydride is introduced under stirring at room temperature for 3 hours.

  • Workup : Methanol is evaporated, and the residue is extracted with ether, dried over MgSO₄, and filtered.

  • Crystallization : The crude product is recrystallized from ethanol-water, yielding white crystals (M.P. 179–181.5°C).

Key Parameters :

  • Solvent : Methanol

  • Reducing Agent : KBH₄ (1.54 g, 0.028 mol)

  • Yield : ~70% (estimated from patent data)

Alternative Reduction Using Sodium Borohydride (Example 22, Patent )

Modifications :

  • Reducing Agent : Sodium borohydride (2.7 g, 0.05 mol) replaces KBH₄.

  • Base : Sodium methoxide (1.1 g, 0.02 mol) is used instead of KOH.

  • Reaction Time : 2 hours at room temperature.

  • Purification : Recrystallization from acetone-hexane yields a hydrochloride salt (M.P. 240–242.5°C).

Piperidine Substitution Methodology (Patent )

Synthesis of Piperidine Intermediate :

  • Starting Material : 4-methyl-4-methoxypiperidine is prepared via methods described by Manus et al..

  • Coupling Reaction : The piperidine derivative reacts with p-fluoro-γ-chloro-butyrophenone in toluene or DMF.

  • Acid-Binding Agent : Triethylamine or K₂CO₃ facilitates substitution.

  • Byproduct Mitigation : Potassium iodide suppresses side reactions.

Workup :

  • The crude product is extracted with ether, treated with aqueous NaOH, and precipitated as the hydrochloride salt using HCl gas.

Reaction Optimization and Comparative Analysis

Table 1: Comparison of Reduction Methods

ParameterExample 4Example 22Patent
Reducing Agent KBH₄NaBH₄N/A
Solvent MethanolMethanolToluene/DMF
Reaction Time 3 hours2 hours63 hours (substitution)
Yield ~70%~65%~75%
Melting Point 179–181.5°C240–242.5°C182°C (intermediate)

Key Findings :

  • KBH₄ vs. NaBH₄ : Potassium borohydride provides marginally higher yields (70% vs. 65%) due to enhanced stability in methanol.

  • Solvent Polarity : Methanol favors faster reduction kinetics compared to toluene.

  • Salt Formation : Hydrochloride salts exhibit higher melting points than free bases, simplifying purification.

Purification and Characterization

Recrystallization Techniques

  • Ethanol-Water : Ideal for removing hydrophilic impurities, yielding high-purity hydrochloride crystals.

  • Acetone-Hexane : Effective for intermediates with moderate solubility, as seen in Example 3.

Industrial-Scale Considerations

  • Cost Efficiency : KBH₄ is preferred over NaBH₄ for large-scale synthesis due to lower molar requirements.

  • Solvent Recovery : Methanol and toluene are recycled via distillation, reducing waste.

  • Safety : Borohydride reactions require inert atmospheres to prevent H₂ gas accumulation .

Q & A

What are the key challenges in synthesizing 4'-tert-butyl-4-[4-(α-hydroxy-α-phenylbenzyl)piperidino] butyrophenone hydrochloride, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis involves multi-step reactions, including piperidine ring functionalization, tert-butyl group introduction, and benzyl alcohol formation. Challenges include steric hindrance from the tert-butyl group and maintaining stereochemical integrity during α-hydroxy-α-phenylbenzyl attachment.
Methodological Answer :

  • Stepwise Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during benzylation steps, as seen in analogous piperidine derivatives .
  • Catalytic Hydrogenation : For reducing intermediates, employ Pd/C under controlled H₂ pressure to avoid over-reduction of aromatic rings .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC (e.g., using a C18 column with methanol/buffer mobile phases, pH 4.6) to isolate intermediates and minimize side products .

How can researchers validate the structural integrity of this compound, particularly the stereochemistry of the α-hydroxy-α-phenylbenzyl moiety?

Basic Research Question
Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, especially for the chiral α-hydroxy center .
  • NMR Analysis : Use ¹H-¹H COSY and NOESY to correlate protons in the benzyl-piperidine region. The tert-butyl group’s singlet (~1.3 ppm) and aromatic proton splitting patterns help verify substitution .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns) to confirm optical purity .

What in vitro assays are most suitable for evaluating this compound’s binding affinity to dopamine and serotonin receptors, given its structural similarity to haloperidol derivatives?

Advanced Research Question
Methodological Answer :

  • Radioligand Binding Assays : Use ³H-spiperone for D2 dopamine receptors and ³H-ketanserin for 5-HT2A receptors. Compare IC₅₀ values to haloperidol to assess relative potency .
  • Functional Assays : Measure cAMP inhibition in CHO cells expressing D2 receptors to evaluate antagonistic activity .
  • Cross-Reactivity Screening : Test against σ-opioid and adrenergic receptors to identify off-target effects, critical for antipsychotic drug development .

How do structural modifications (e.g., fluorination of the benzyl group) impact the compound’s pharmacokinetic properties and blood-brain barrier (BBB) penetration?

Advanced Research Question
Methodological Answer :

  • Lipophilicity Adjustments : Introduce fluorine atoms to the benzyl ring to enhance metabolic stability. LogP values can be predicted via computational tools (e.g., MarvinSuite) and validated experimentally .
  • BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models in rodents. Compare with reference compounds like risperidone .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorinated analogs often show reduced first-pass metabolism .

What in vivo models are appropriate for studying this compound’s efficacy in schizophrenia-like symptoms, and how should dose-response relationships be established?

Advanced Research Question
Methodological Answer :

  • Preclinical Models :
    • Apomorphine-Induced Climbing Test (mice): Quantify D2 antagonism by measuring reduced climbing behavior .
    • Prepulse Inhibition (PPI) Deficit Model (rats): Evaluate 5-HT2A/D2 dual activity by restoring PPI in NMDA antagonist-treated animals .
  • Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, AUC) in Sprague-Dawley rats. Start with 0.1–5 mg/kg doses and monitor catalepsy as a side-effect indicator .

How can researchers resolve contradictions in reported receptor binding data between similar butyrophenones, such as discrepancies in 5-HT2A vs. D2 selectivity?

Advanced Research Question
Methodological Answer :

  • Structural Comparisons : Analyze binding poses via molecular docking (e.g., AutoDock Vina) to identify critical interactions. For example, the α-hydroxy group may form hydrogen bonds with serine residues in 5-HT2A but not D2 .
  • Assay Standardization : Replicate experiments under uniform conditions (e.g., identical cell lines, ligand concentrations). Variability often arises from differences in membrane preparation or radioligand purity .
  • Meta-Analysis : Aggregate data from PubChem BioAssay entries (AID 743255) to identify trends across studies .

What analytical strategies ensure batch-to-batch consistency in purity, especially for chiral impurities in scaled-up synthesis?

Basic Research Question
Methodological Answer :

  • HPLC-MS : Use a chiral column (e.g., Chiralpak IA) with ESI-MS detection to quantify enantiomeric excess (>98% required for preclinical batches) .
  • Elemental Analysis : Verify chloride content (theoretical: ~12.5%) to confirm hydrochloride salt stoichiometry .
  • Stability Testing : Accelerate degradation studies (40°C/75% RH) to identify hydrolytic degradation products, particularly at the ester or benzyl alcohol groups .

What safety precautions are critical when handling this compound, given its structural alerts (tertiary amine, benzyl alcohol)?

Basic Research Question
Methodological Answer :

  • Toxicology Screening : Assess acute toxicity in zebrafish embryos (LC₅₀) before mammalian studies. Tertiary amines may show neurotoxicity .
  • Handling Protocols : Use gloveboxes for weighing (dust control) and avoid light exposure due to benzyl alcohol’s photosensitivity .
  • Waste Disposal : Neutralize acidic hydrochloride waste with sodium bicarbonate before disposal .

How does this compound’s pharmacokinetic profile compare to second-generation antipsychotics like aripiprazole, and what formulation strategies could improve bioavailability?

Advanced Research Question
Methodological Answer :

  • Comparative PK Studies : Measure Cmax and Tmax in rodent models alongside aripiprazole. This compound’s higher logP may favor faster BBB penetration but shorter half-life .
  • Nanoparticle Formulations : Encapsulate in PLGA nanoparticles to sustain release and reduce dosing frequency .
  • Prodrug Approaches : Convert the benzyl alcohol to a phosphate ester for enhanced water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.